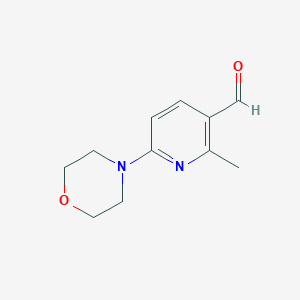![molecular formula C9H11N5O3 B11805092 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)
3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona es un compuesto heterocíclico que ha despertado interés debido a sus posibles aplicaciones en química medicinal y diseño de fármacos. Este compuesto presenta un núcleo triazolopirimidínico, conocido por su actividad biológica y su capacidad para interactuar con diversos objetivos moleculares.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción de un derivado de tetrahidrofurano con un precursor triazolopirimidínico en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de solventes como la dimetilformamida o el acetonitrilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para optimizar el proceso de producción. Estos métodos permiten un control preciso de los parámetros de reacción, lo que conduce a una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y catalizadores de metales de transición. Las condiciones de reacción pueden variar según la transformación deseada, pero generalmente implican temperaturas controladas y solventes específicos para facilitar la reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Investigación biológica: Se utiliza como una sonda molecular para estudiar vías biológicas e interacciones con objetivos celulares.
Aplicaciones industriales: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Los estudios de acoplamiento molecular han demostrado que el compuesto puede unirse a los sitios activos de las enzimas, modulando así su actividad .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Este compuesto comparte una estructura central similar y también se estudia por su actividad biológica.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto relacionado con posibles aplicaciones terapéuticas.
Unicidad
3-((Tetrahidrofuran-2-il)metil)-3H-[1,2,3]triazolo[4,5-d]pirimidina-5,7(4H,6H)-diona es única debido a su porción tetrahidrofurano, que imparte propiedades químicas y biológicas distintas. Esta característica estructural mejora su solubilidad y capacidad para interactuar con diversos objetivos moleculares, convirtiéndolo en un compuesto valioso en el descubrimiento y desarrollo de fármacos .
Propiedades
Fórmula molecular |
C9H11N5O3 |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
3-(oxolan-2-ylmethyl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N5O3/c15-8-6-7(10-9(16)11-8)14(13-12-6)4-5-2-1-3-17-5/h5H,1-4H2,(H2,10,11,15,16) |
Clave InChI |
PZXVBKIZNYOELZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C3=C(C(=O)NC(=O)N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



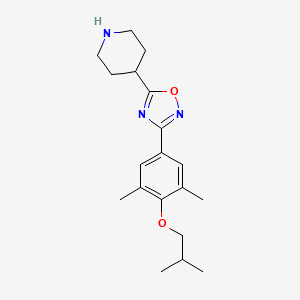

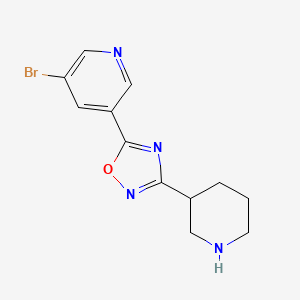
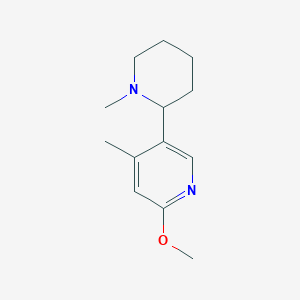


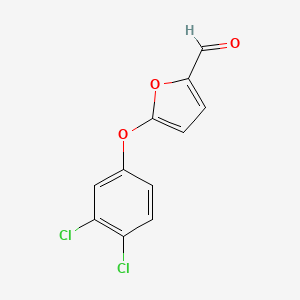

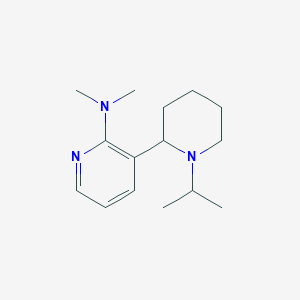
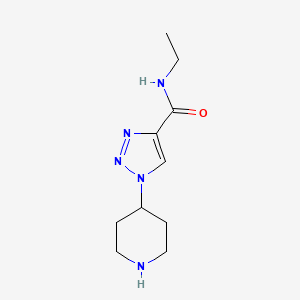

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
